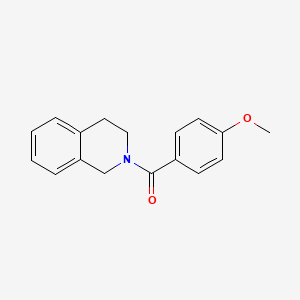![molecular formula C17H20BrN3O2 B5498868 N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5498868.png)
N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide, also known as FPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FPBA is a piperazine derivative that has been synthesized through a variety of methods, and its chemical structure has been extensively studied.
作用機序
The mechanism of action of N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This mechanism of action has been studied in vitro and in vivo, and it has been shown to have potential therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have an effect on dopamine levels in the brain, which can lead to changes in behavior and movement. Additionally, this compound has been shown to have an effect on metal ion transport, which can lead to changes in cellular function.
実験室実験の利点と制限
One advantage of using N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide in lab experiments is its high purity and stability. Additionally, this compound has been shown to have a high affinity for dopamine D2 receptors, which makes it a potential candidate for the treatment of Parkinson's disease. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the study of N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide. One direction is the further optimization of its synthesis method to produce higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound can be further studied for its potential applications in analytical chemistry, particularly as a fluorescent probe for the detection of metal ions.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成法
N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide has been synthesized through various methods, including the reaction of 4-bromoaniline with 2-furylmethylpiperazine, followed by acetylation with acetic anhydride. Another method involves the reaction of 4-bromoacetophenone with 2-furylmethylpiperazine, followed by amidation with acetic anhydride. These methods have been optimized to produce high yields of this compound with high purity.
科学的研究の応用
N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and analytical chemistry. This compound has been shown to have an affinity for dopamine D2 receptors, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in analytical chemistry.
特性
IUPAC Name |
N-(4-bromophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c18-14-3-5-15(6-4-14)19-17(22)13-21-9-7-20(8-10-21)12-16-2-1-11-23-16/h1-6,11H,7-10,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNWKGGBQCEQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5498788.png)

![(3aR*,7aS*)-5-methyl-2-[4-(1H-pyrazol-1-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5498808.png)
![methyl N-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methyl-L-alaninate](/img/structure/B5498819.png)
![(1R*,2R*,6S*,7S*)-4-[(2,3-dichlorophenyl)sulfonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5498822.png)
![N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-ethylcyclopropyl)methyl]acetamide](/img/structure/B5498837.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5498850.png)
![methyl 4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}benzoate](/img/structure/B5498854.png)
![isopropyl 4-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5498858.png)
![N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea](/img/structure/B5498864.png)
![N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5498877.png)
![N-(1-{[(3-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B5498890.png)